molecular formula C22H23OPS B14539976 S-(Diphenylmethyl) phenyl(propan-2-yl)phosphinothioate CAS No. 62246-63-3

S-(Diphenylmethyl) phenyl(propan-2-yl)phosphinothioate

Cat. No.: B14539976
CAS No.: 62246-63-3
M. Wt: 366.5 g/mol
InChI Key: QAXAQMZXDBFZMF-UHFFFAOYSA-N
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Description

S-(Diphenylmethyl) phenyl(propan-2-yl)phosphinothioate: is an organophosphorus compound with a complex structure that includes a phosphinothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Diphenylmethyl) phenyl(propan-2-yl)phosphinothioate typically involves the reaction of diphenylmethylphosphine with phenyl(propan-2-yl)thioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: S-(Diphenylmethyl) phenyl(propan-2-yl)phosphinothioate can undergo various chemical reactions, including:

    Oxidation: The phosphinothioate group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form phosphine derivatives.

    Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives.

Scientific Research Applications

Chemistry: In chemistry, S-(Diphenylmethyl) phenyl(propan-2-yl)phosphinothioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for developing new synthetic methodologies.

Biology: In biological research, this compound may be used to study enzyme interactions and inhibition. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of S-(Diphenylmethyl) phenyl(propan-2-yl)phosphinothioate involves its interaction with molecular targets such as enzymes or receptors. The phosphinothioate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into specific binding pockets, making it a potent inhibitor or activator of biochemical pathways.

Comparison with Similar Compounds

    Diphenylmethylphosphine: Similar in structure but lacks the thioate group.

    Phenyl(propan-2-yl)phosphine: Similar but without the diphenylmethyl group.

    Phosphinothioates: A broader class of compounds with similar functional groups.

Uniqueness: S-(Diphenylmethyl) phenyl(propan-2-yl)phosphinothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

62246-63-3

Molecular Formula

C22H23OPS

Molecular Weight

366.5 g/mol

IUPAC Name

[phenyl-[phenyl(propan-2-yl)phosphoryl]sulfanylmethyl]benzene

InChI

InChI=1S/C22H23OPS/c1-18(2)24(23,21-16-10-5-11-17-21)25-22(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-18,22H,1-2H3

InChI Key

QAXAQMZXDBFZMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(C1=CC=CC=C1)SC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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